Uridine triacetate
Overview
Description
Mechanism of Action
Target of Action
Uridine triacetate primarily targets the metabolites of the chemotherapy drugs fluorouracil (5-FU) and capecitabine . These metabolites, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP), are responsible for the cytotoxic effects of the chemotherapy drugs .
Mode of Action
This compound is an orally active prodrug of uridine . It competes with the metabolites of 5-FU for incorporation into the genetic material of non-cancerous cells . This competition reduces the toxicity and cell death associated with FdUMP and FUTP . FdUMP inhibits thymidylate synthase, which is required for thymidine synthesis and DNA replication and repair, while FUTP incorporates into RNA, resulting in defective strands .
Biochemical Pathways
This compound affects the pyrimidine metabolism pathway . It is used for the treatment of hereditary orotic aciduria, a rare congenital autosomal recessive disorder of pyrimidine metabolism caused by a defect in uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway . As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease .
Pharmacokinetics
This compound is provided in the prodrug form as it delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself . The onset of action is approximately 2-3 hours, and the elimination half-life is 2-2.5 hours . It is excreted through the kidneys .
Result of Action
The administration of this compound allows for higher doses of 5-FU to be given, improving efficacy and reducing toxic side effects . It can also be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy . In the case of hereditary orotic aciduria, this compound treatment alleviates the systemic deficiency of pyrimidine nucleotides .
Action Environment
The action of this compound is influenced by the presence of nonspecific esterases throughout the body, which deacetylate this compound, yielding uridine in the circulation . The effectiveness of this compound can also be affected by the timing of its administration relative to the administration of 5-FU or capecitabine .
Biochemical Analysis
Biochemical Properties
Uridine triacetate is a pyrimidine analog that competes with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It interacts with enzymes such as thymidylate synthase, which is required for thymidine synthesis and DNA replication and repair . The interaction of this compound with these enzymes reduces toxicity and cell death associated with cytotoxic intermediates .
Cellular Effects
This compound exerts its effects on various types of cells by reducing toxicity and cell death associated with certain chemotherapy medications . It influences cell function by competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to compete with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) . FdUMP inhibits thymidylate synthase, affecting thymidine synthesis and DNA replication and repair, while FUTP incorporates into RNA, resulting in defective strands .
Temporal Effects in Laboratory Settings
It is known that this compound can be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy .
Dosage Effects in Animal Models
It is known that this compound can be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy .
Metabolic Pathways
This compound is involved in the pyrimidine catabolic pathway . It interacts with enzymes such as uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway .
Transport and Distribution
It is known that this compound is an orally active prodrug that delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself .
Subcellular Localization
Given its role in competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells , it can be inferred that this compound may localize to the nucleus where DNA replication and repair occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine triacetate is synthesized through the acetylation of uridine. The process involves the reaction of uridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for medical use .
Chemical Reactions Analysis
Types of Reactions: Uridine triacetate undergoes several types of chemical reactions, including hydrolysis, deacetylation, and nucleophilic substitution .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound hydrolyzes to form uridine and acetic acid.
Deacetylation: Enzymatic deacetylation by esterases in the body converts this compound to uridine.
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed: The primary product formed from the hydrolysis and deacetylation of this compound is uridine .
Scientific Research Applications
Uridine triacetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and derivatives.
Biology: this compound is used in studies related to nucleic acid metabolism and pyrimidine biosynthesis.
Medicine: It is used to treat hereditary orotic aciduria and as an antidote for fluorouracil or capecitabine overdose.
Comparison with Similar Compounds
Uridine: The parent compound of uridine triacetate, used in various biochemical and medical applications.
Cytidine: Another nucleoside analog with similar biochemical properties.
Thymidine: A nucleoside analog used in the synthesis of DNA.
Uniqueness of this compound: this compound is unique in its ability to deliver significantly higher amounts of uridine into the systemic circulation compared to equimolar doses of uridine itself . This property makes it particularly effective in treating conditions that require high levels of uridine, such as hereditary orotic aciduria and fluorouracil toxicity .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUWRKPQLGTGF-FMKGYKFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961409 | |
Record name | 2′,3′,5′-Tri-O-acetyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Uridine triacetate is a synthetic uridine pro-drug that is converted to uridine in vivo. When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells. It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). By pre-administering with uridine (as the prodrug uridine triacetate), higher doses of 5-FU can be given allowing for improved efficacy and a reduction in toxic side effects such as neutropenia, mucositis, diarrhea, and hand–foot syndrome. Uridine triacetate is also used for replacement therapy in the treatment of hereditary orotic aciduria, also known as uridine monophosphate synthase (UMPS) deficiency. As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease. Additionally, orotic acid from the de novo pyrimidine pathway that cannot be converted to UMP is excreted in the urine, accounting for the common name of the disorder, orotic aciduria. Furthermore, orotic acid crystals in the urine can cause episodes of obstructive uropathy. When administered as the prodrug uridine triacetate, uridine can be used by essentially all cells to make uridine nucleotides, which compensates for the genetic deficiency in synthesis in patients with hereditary orotic aciduria. | |
Record name | Uridine triacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09144 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4105-38-8 | |
Record name | 2′,3′,5′-Tri-O-acetyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4105-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine triacetate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine triacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09144 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2′,3′,5′-Tri-O-acetyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 2',3',5'-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URIDINE TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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